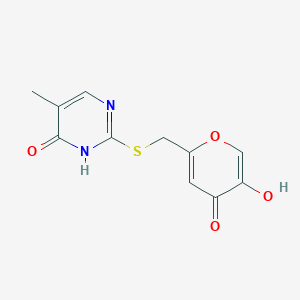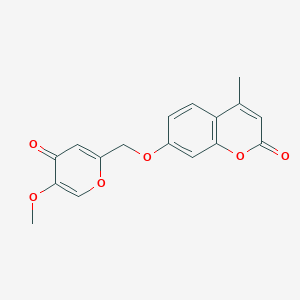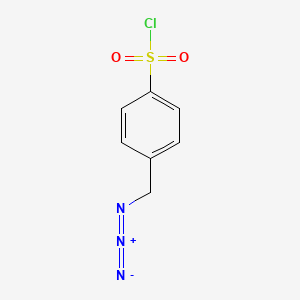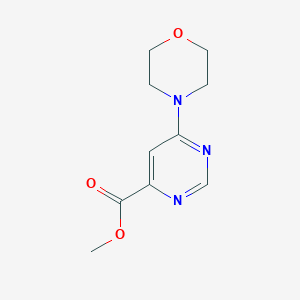
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide, often involves the use of nitrogen-containing acetals and ketals as starting compounds . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthetic Applications
Regio- and Stereoselective Synthesis : A study by da Silva et al. (2020) on the regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones from 3-alkoxysuccinimides highlights the compound's role in producing derivatives with significant yields. The process utilizes NaBH4 at low temperatures, emphasizing the stereoselectivity influenced by the alkoxy and N-moiety in the starting succinimide (da Silva et al., 2020).
Extraction of Copper(II) from Chloride Solutions : Wojciechowska et al. (2017) explored the use of hydrophobic N′-alkyloxypyridine-carboximidamides for copper(II) extraction from chloride solutions. This study provides insights into the structural influence and extraction efficiency of similar compounds (Wojciechowska et al., 2017).
Antimicrobial Activities : Research by Mohamed et al. (2012) on the synthesis of 8-ethoxycoumarin derivatives, including interactions leading to 3-ethoxy-2-hydroxybenzaldehyde azine, shows potential antimicrobial applications. This study expands on the synthetic versatility and potential biological relevance of compounds within this class (Mohamed et al., 2012).
GABA-Uptake Inhibitors : Zhao et al. (2005) describe the synthesis of N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and its evaluation as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. The study illustrates the compound's relevance in neurological research (Zhao et al., 2005).
Biological Evaluation
Integrin alpha5beta1 Antagonists : Zischinsky et al. (2010) discovered new orally available integrin alpha5beta1 inhibitor scaffolds, indicating the compound's utility in systemic treatments and potential in drug development (Zischinsky et al., 2010).
Chemoenzymatic Synthesis : Kamal et al. (2004) reported on the chemoenzymatic synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a new quinolone antitumor compound, showcasing the compound's significance in the synthesis of pharmacologically active intermediates (Kamal et al., 2004).
Mecanismo De Acción
Pyrrolidine Derivatives
Pyrrolidine derivatives are a class of compounds that have been widely used in drug discovery due to their versatile biological activities . The pyrrolidine ring is a five-membered nitrogen heterocycle that is often used by medicinal chemists to obtain compounds for the treatment of various diseases .
Targets of Action
These include somatostatin receptors, glutamate receptors, histamine H3-receptors, and PI3-kinase . The interaction with these targets can lead to a variety of biological effects.
Mode of Action
The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, compounds that target PI3-kinase can affect pathways involved in cell growth and survival .
Pharmacokinetics
The pharmacokinetics of pyrrolidine derivatives can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can affect the bioavailability of these compounds .
Result of Action
The result of the action of pyrrolidine derivatives can vary depending on the specific compound and its targets. These compounds can have a variety of effects at the molecular and cellular level, including modulation of receptor activity, inhibition of enzyme activity, and alteration of cellular processes .
Action Environment
The action of pyrrolidine derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .
Direcciones Futuras
Pyrrolidine derivatives, including 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide, have potential applications in drug discovery and other fields of research . Future research could focus on exploring the diverse biological activities of these compounds and developing new synthetic methods to create pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-ethoxy-4-hydroxypyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-2-12-6-4-10(7(8)9)3-5(6)11/h5-6,11H,2-4H2,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZRAOJBUOTHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2R)-2-[(2S)-piperidin-2-ylformamido]propanoate hydrochloride](/img/structure/B1478060.png)
![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)







![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)


